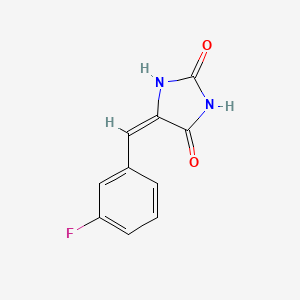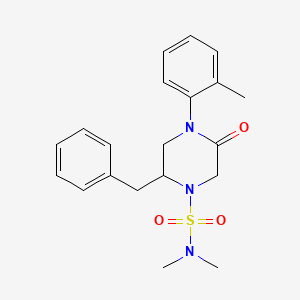![molecular formula C17H13N3O4 B5507587 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide-like compounds often involves multi-step chemical processes. A study by Standridge and Swigor (1991) on a related compound outlines a 7-step synthesis sequence that includes selective methylation, chlorination, and hydrolysis processes, culminating in the formation of a target compound with high radiochemical purity (Standridge & Swigor, 1991). This detailed synthesis pathway highlights the complexity and precision required in creating such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often characterized by advanced spectroscopic techniques. For instance, Gabriele et al. (2006) synthesized derivatives through a tandem oxidative aminocarbonylation process, showcasing the intricate molecular structures achievable (Gabriele et al., 2006). These studies provide insights into the complex molecular architecture and the potential for diverse functionalization.
Chemical Reactions and Properties
The chemical reactivity and properties of this compound-like molecules are influenced by their unique structural features. Research by Qiao et al. (2021) on similar isoindolinones through Rh(III)-catalyzed annulation reactions highlights the potential for redox-neutral, chemo-, and regioselective synthesis methods, broadening the scope of chemical transformations and applications (Qiao et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various domains. Studies like that of Demir et al. (2015), which combines experimental and theoretical analysis to understand the molecular geometry, electronic properties, and antioxidant activities, are essential for exploring the practical applications of these molecules (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, define the utility of these compounds in chemical synthesis and other applications. The work by Cassidy et al. (1992) on related benzopyran compounds underscores the significance of understanding these properties for developing pharmacological agents (Cassidy et al., 1992).
Wissenschaftliche Forschungsanwendungen
Structural Studies and Derivative Synthesis
Research into similar compounds, like 4-aminoantipyrine derivatives, has shown significant antibacterial activity against various bacteria strains. The study by Cunha et al. (2005) discusses the reaction of 4-aminoantipyrine with different reagents to afford new antipyrine derivatives with modest antibacterial activity, showcasing the potential of such compounds in developing antibacterial agents [S. Cunha et al., 2005].
Luminescent Properties and Stimuli-responsive Behavior
Srivastava et al. (2017) explored pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. This research highlights the potential use of such compounds in materials science, particularly in the development of new luminescent materials and sensors [A. Srivastava et al., 2017].
Histone Deacetylase Inhibition for Cancer Therapy
The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an isotype-selective histone deacetylase (HDAC) inhibitor were detailed by Zhou et al. (2008). This compound demonstrates significant antitumor activity and has entered clinical trials, indicating its potential as an anticancer drug [Nancy Z. Zhou et al., 2008].
Anti-Tubercular Applications
Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcasing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underscores the potential of such derivatives in the development of new anti-tubercular therapies [U. Nimbalkar et al., 2018].
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-15(22)10-5-7-11(8-6-10)19-14(21)9-20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8H,9H2,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUFUYLYJBCVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)
![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

